6-chloro-2-(difluoromethoxy)-3-nitropyridine
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Overview
Description
6-Chloro-2-(difluoromethoxy)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, difluoromethoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 6-chloro-2-(difluoromethoxy)pyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of electrophilic aromatic substitution reactions to introduce the nitro group onto the pyridine ring .
Industrial Production Methods
Industrial production of 6-chloro-2-(difluoromethoxy)-3-nitropyridine may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethoxy)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and other functionalized pyridine compounds .
Scientific Research Applications
6-Chloro-2-(difluoromethoxy)-3-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloro and difluoromethoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-2-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both chloro and difluoromethoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . The combination of these substituents can enhance the compound’s stability, solubility, and binding affinity to specific molecular targets .
Properties
CAS No. |
2407321-54-2 |
---|---|
Molecular Formula |
C6H3ClF2N2O3 |
Molecular Weight |
224.5 |
Purity |
95 |
Origin of Product |
United States |
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